molecular formula C16H9ClF2N6O B2978905 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-98-2

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2978905
CAS No.: 892778-98-2
M. Wt: 374.74
InChI Key: JICSEHPGTZTZLH-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 4 with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group and at position 1 with a 2,4-difluorophenyl moiety. The molecular formula is inferred as C17H11ClF2N6O, with an approximate molecular weight of 393.77 g/mol (calculated).

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICSEHPGTZTZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target: 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine C17H11ClF2N6O ~393.77 4-Cl-C6H4 (oxadiazole), 2,4-F2-C6H3 (triazole) N/A
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C18H15ClN6O3 398.81 4-Cl-C6H4 (oxadiazole), 2,5-(OCH3)2-C6H3 (triazole)
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine C16H12FN5O 325.31 4-F-C6H4 (oxadiazole), C6H5 (triazole)
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine C19H17ClN6O2S 428.90 4-Cl-C6H4 (triazole), 3,5-(OCH3)2-C6H3 (thiadiazole), methyl group on triazole
1-(3-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C17H13ClN6O 352.80 3-Cl-C6H4 (triazole), 4-CH3-C6H4 (oxadiazole)

Structural and Functional Insights

  • Halogen vs. Methoxy Substituents: The dimethoxyphenyl analog () replaces fluorine with methoxy groups, increasing hydrophobicity and electron-donating effects, which may alter binding affinity in biological targets .
  • Oxadiazole vs. However, sulfur’s larger atomic radius may sterically hinder binding in certain enzyme active sites .
  • Positional Isomerism :

    • The 3-chlorophenyl analog () shifts the chlorine substituent from the para to meta position on the triazole-attached aryl ring. This subtle change could significantly impact spatial orientation in molecular recognition processes .
  • Fluorophenyl vs.

Research Findings and Implications

Physicochemical Properties

  • Solubility : Fluorine atoms in the target compound likely improve aqueous solubility compared to purely hydrophobic substituents (e.g., methyl or methoxy groups).
  • Stability : The oxadiazole-triazole scaffold is generally resistant to metabolic degradation, but the presence of electron-withdrawing halogens (Cl, F) may further enhance stability under physiological conditions.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family of compounds that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 434.9 g/mol. Its structure features a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole structures. The compound in focus has shown promising results in various cancer cell lines:

  • In vitro studies demonstrated that derivatives of triazoles exhibit significant cytotoxicity against different cancer cell lines. For instance, derivatives similar to the target compound showed IC50 values in the range of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These results indicate that modifications to the oxadiazole and triazole moieties can enhance anticancer activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives possess varying degrees of antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds with similar structures were tested against various bacterial strains and showed effectiveness comparable to standard antibiotics like streptomycin .
  • Antifungal Activity : The oxadiazole derivatives were evaluated against fungal strains such as Candida spp., revealing moderate antifungal activity .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is suggested that the triazole moiety may interfere with key metabolic pathways in cancer cells and pathogens:

  • CYP51 Inhibition : Some triazoles inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, leading to cell death .
  • Apoptosis Induction : The presence of specific functional groups in oxadiazoles may trigger apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

  • Synthesis of Triazole Derivatives : Researchers synthesized several triazole derivatives and tested them for anticancer activity across multiple cell lines. One study reported that a specific derivative showed a significant inhibition rate against several cancer types .
  • Oxadiazole-Based Antimicrobials : Another study focused on synthesizing oxadiazole-based compounds and evaluating their antimicrobial efficacy against clinically relevant strains. Results indicated that some derivatives exhibited potent activity against resistant strains .

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